molecular formula C14H17ClN2O2S B5799330 1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide

1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide

Cat. No.: B5799330
M. Wt: 312.8 g/mol
InChI Key: DFLCPLHKXPUTBQ-UHFFFAOYSA-N
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Description

1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group and a 4-chlorophenylsulfanylacetyl moiety

Mechanism of Action

Target of Action

Similar compounds have been found to interact withIntegrin alpha-L . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In this case, Integrin alpha-L plays a crucial role in cell adhesion and immune response processes.

Mode of Action

It can be inferred that the compound interacts with its target, possibly throughhydrogen bonding or hydrophobic interactions , leading to changes in the target’s function .

Pharmacokinetics

Similar compounds have been found to have varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, affecting their overall bioavailability.

Preparation Methods

The synthesis of 1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 4-chlorophenylsulfanylacetyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form the 4-chlorophenylsulfanylacetyl intermediate.

    Coupling with piperidine: The intermediate is then reacted with piperidine-4-carboxamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity or catalytic activity.

Comparison with Similar Compounds

1-{2-[(4-chlorophenyl)sulfanyl]acetyl}piperidine-4-carboxamide can be compared with similar compounds such as:

    4-chlorophenylsulfanylacetyl derivatives: These compounds share the sulfanylacetyl moiety and may exhibit similar reactivity and biological activity.

    Piperidine-4-carboxamide derivatives: These compounds share the piperidine ring and carboxamide group, making them relevant for comparison in terms of pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c15-11-1-3-12(4-2-11)20-9-13(18)17-7-5-10(6-8-17)14(16)19/h1-4,10H,5-9H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLCPLHKXPUTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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